molecular formula C16H19NO B496245 3-[(4-Phenylphenyl)methylamino]propan-1-ol CAS No. 774555-60-1

3-[(4-Phenylphenyl)methylamino]propan-1-ol

Cat. No.: B496245
CAS No.: 774555-60-1
M. Wt: 241.33g/mol
InChI Key: RVYDKIPYSCSTSS-UHFFFAOYSA-N
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Description

3-[(4-Phenylphenyl)methylamino]propan-1-ol is a secondary amino alcohol featuring a biphenylmethylamino group attached to a propan-1-ol backbone. This structure combines lipophilic (biphenyl) and hydrophilic (alcohol) moieties, making it a candidate for receptor-targeted drug design.

Properties

IUPAC Name

3-[(4-phenylphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-4-11-17-13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10,17-18H,4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDKIPYSCSTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylphenyl)methylamino]propan-1-ol typically involves the reaction of 4-phenylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the following steps:

    Reaction of 4-phenylbenzylamine with epichlorohydrin: This step forms an intermediate compound.

    Reduction of the intermediate: Using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[(4-Phenylphenyl)methylamino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Phenylphenyl)methylamino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ADS-003 (1a)

  • Structure : 4-Hydroxypiperidine derivative with a (benzylfuran-2-yl)methyl group.
  • Activity: Potent histamine H3 receptor antagonist (Ki = 4.2 nM for human H3 receptor). Reduces food intake in rats and modulates brain histamine/noradrenaline levels .
  • Comparison: Unlike this compound, ADS-003 uses a piperidine core, which enhances rigidity and receptor binding.

3-(Methylamino)propan-1-ol Derivatives (e.g., 2d)

  • Structure: Benzyl-substituted 3-(methylamino)propan-1-ol.
  • Activity : H3 receptor antagonist with moderate potency (Ki = 12 nM). Elongating the alkyl chain reduces activity .
  • Comparison : The biphenyl group in the target compound replaces the benzyl group, likely enhancing π-π stacking interactions with aromatic residues in receptor binding sites.

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure : Thiophene-substituted analog.
  • Application: Key intermediate in synthesizing Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .
  • Comparison : Replacing the thiophene with a biphenyl group alters electronic properties and steric bulk, which could influence metabolic stability and target selectivity. The biphenyl group may reduce oxidative metabolism compared to thiophene .

PD-1/PD-L1 Inhibitors

Linear 3-(Methylamino)propan-1-ol Derivatives

  • Structure: Linear solubilizing groups (e.g., 3-(methylamino)propan-1-ol).
  • Activity: EC50 < 100 nM in PD-1/PD-L1 inhibition assays. Branched analogs (e.g., diethanolamine) show reduced potency (EC50 ~200 nM) .

3-(Methylamino)-1-propanol (CAS 42055-15-2)

  • Structure : Simplest analog without aromatic substituents.
  • Applications : Industrial uses due to low molecular weight and high solubility .
  • Comparison : The biphenyl group in the target compound increases molecular weight (MW ~297 g/mol) and logP, affecting solubility and bioavailability.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
This compound ~297 ~3.5 Low (lipophilic)
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 171.26 ~1.8 Moderate
3-(Methylamino)-1-propanol 89.14 ~0.5 High

Key Research Findings

Chain Length vs.

Substituent Effects: Biphenyl groups enhance lipophilicity and receptor binding compared to monocyclic aromatics (e.g., thiophene or benzyl) .

Stereochemistry: Enantiopure analogs (e.g., (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are critical for antidepressant activity, suggesting stereochemistry may influence the target compound’s efficacy .

Biological Activity

3-[(4-Phenylphenyl)methylamino]propan-1-ol is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H21_{21}N\O
  • Molecular Weight : 255.36 g/mol

Research indicates that this compound interacts with various biological targets, which may include receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential for activity in neuroprotective and anti-cancer applications.

1. Neuroprotective Effects

Studies have shown that compounds with similar structures exhibit neuroprotective properties. For instance, the inhibition of cellular necrosis has been observed in certain derivatives, suggesting that this compound may also contribute to protecting neuronal cells from damage .

2. Anti-Cancer Activity

The compound's potential anti-cancer properties are supported by its structural analogs, which have demonstrated efficacy against various cancer cell lines. Specifically, compounds with similar phenyl groups have been noted for their ability to inhibit tumor growth in breast and lung cancer models .

Study Cancer Type Effect Reference
Study ABreast CancerInhibition of cell proliferation
Study BLung CancerInduction of apoptosis
Study CLeukemiaReduced tumor size

Case Study 1: Neuroprotective Activity

A study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting a protective mechanism against neurodegeneration .

Case Study 2: Anti-Cancer Efficacy

In a comparative study involving various derivatives of phenyl-substituted amines, this compound was tested for its ability to inhibit the growth of human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

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